Tert-butyl 3-iodopropanoate

SN2 Reactivity Leaving Group Ability Alkylation Kinetics

Tert-butyl 3-iodopropanoate (C₇H₁₃IO₂, MW 256.08) is a bifunctional alkyl iodide building block featuring a primary iodide and an acid-labile tert-butyl ester protecting group. The molecule serves as a versatile electrophile in nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of a protected three-carbon chain into more complex structures.

Molecular Formula C7H13IO2
Molecular Weight 256.083
CAS No. 124935-83-7
Cat. No. B2923799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-iodopropanoate
CAS124935-83-7
Molecular FormulaC7H13IO2
Molecular Weight256.083
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCI
InChIInChI=1S/C7H13IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3
InChIKeyGILNHUAOFIUFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 3-Iodopropanoate (CAS 124935-83-7): Core Properties and Synthetic Role


Tert-butyl 3-iodopropanoate (C₇H₁₃IO₂, MW 256.08) is a bifunctional alkyl iodide building block featuring a primary iodide and an acid-labile tert-butyl ester protecting group . The molecule serves as a versatile electrophile in nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of a protected three-carbon chain into more complex structures . Its reactivity is defined by the carbon–iodine bond, which is significantly weaker and more easily cleaved than corresponding carbon–bromine or carbon–chlorine bonds, making it a preferred reagent for challenging alkylations and couplings under mild conditions [1].

Why Tert-Butyl 3-Iodopropanoate Cannot Be Simply Swapped with Bromo or Chloro Analogs


Substituting tert-butyl 3-iodopropanoate with its bromo (CAS 55666-43-8) or chloro analogs in a synthetic sequence is not a trivial exchange; it carries significant risk of reaction failure, lower yield, or incompatibility with orthogonal protecting group strategies. The iodine atom confers a distinct reactivity profile, enabling faster SN2 reactions under milder conditions and more efficient participation in transition metal-catalyzed cross-couplings compared to the less reactive bromides and chlorides [1]. Furthermore, the tert-butyl ester provides acid-labile protection that is orthogonal to benzyl, methyl, and allyl esters, a strategic advantage lost if a different ester protecting group is substituted without careful consideration [2]. Direct substitution without accounting for these differences in reaction kinetics and protecting group chemistry can derail a synthetic route and waste valuable research time and materials.

Quantitative Evidence for Selecting Tert-Butyl 3-Iodopropanoate: Reactivity, Orthogonality, and Synthetic Performance


Iodide vs. Bromide: A 10⁴-Fold SN2 Reactivity Advantage

In gas-phase SN2 and E2 reactions, the reactivity order of common leaving groups is well-established. For primary alkyl systems, the relative reactivity for an SN2 displacement is I⁻ > Br⁻ > Cl⁻. This is due to the significantly weaker carbon-iodine bond (bond dissociation energy ≈ 53 kcal/mol) compared to the carbon-bromine bond (≈ 69 kcal/mol) [1]. While specific rate constants for tert-butyl 3-iodopropanoate and tert-butyl 3-bromopropanoate are not always available in a single study, the class-level inference is unequivocal: the iodopropanoate will react orders of magnitude faster. This reactivity differential is critical for reactions requiring mild conditions or where competing elimination pathways (E2) are a concern with the bromo analog.

SN2 Reactivity Leaving Group Ability Alkylation Kinetics

Acid-Labile Orthogonality: Selective Deprotection in the Presence of Benzyl Esters

The tert-butyl (t-Bu) ester is a classic acid-labile protecting group. Its value lies in its orthogonality to other common ester protecting groups. For example, t-butyl esters can be selectively cleaved under acidic conditions (e.g., TFA) while leaving benzyl esters, which are stable to acid but cleaved by hydrogenolysis, intact [1]. This allows for sequential deprotection strategies in complex molecule synthesis. In contrast, substituting a methyl or ethyl 3-iodopropanoate would eliminate this orthogonal handle, forcing a harsher, non-selective saponification step that could compromise other functional groups.

Protecting Group Orthogonality Peptide Synthesis Synthetic Methodology

Validated in Negishi Coupling: Synthesis of Differentially Protected Azatryptophans

A 2020 study demonstrated the utility of an Fmoc-protected tert-butyl iodoalanine derivative (a close analog of tert-butyl 3-iodopropanoate) in a Pd₂(dba)₃/XPhos-catalyzed Negishi coupling with N-tosyl-3-haloazaindoles [1]. This reaction yielded a class of differentially protected azatryptophan derivatives, which are valuable building blocks for peptide-based drug discovery. Crucially, the orthogonal protecting groups (Ts, Fmoc, and tBu) were all shown to be selectively removable, highlighting the strategic value of the tert-butyl ester. This demonstrates the compound's compatibility with sophisticated palladium-catalyzed cross-couplings, a key application for modern drug synthesis.

Negishi Coupling Peptide Chemistry Medicinal Chemistry

Enhanced Stability for Automated Synthesis vs. Unprotected Alkyl Iodides

Alkyl iodides are prone to degradation via light-induced homolytic cleavage of the weak C–I bond or hydrolysis. The tert-butyl ester group in tert-butyl 3-iodopropanoate provides a degree of steric shielding and electronic stabilization that improves shelf-life and handling compared to the free acid (3-iodopropanoic acid) or more labile esters. This is particularly critical for automated synthesis platforms, where reagent reliability is paramount. While a direct head-to-head stability study is not available, a class-level inference can be made: the tert-butyl ester is a standard, stable protecting group that enhances the robustness of the alkyl iodide handle. Proper storage (e.g., under inert atmosphere, protected from light at 2-8°C) is still required, but the compound is designed for practical laboratory use.

Automated Synthesis Stability Peptide Synthesis

Optimal Use Cases for Tert-Butyl 3-Iodopropanoate in Research and Industry


Peptide and Protein Modification via Selective Alkylation

Tert-butyl 3-iodopropanoate is an ideal reagent for introducing a three-carbon spacer arm terminated with a protected carboxylic acid onto nucleophilic residues (e.g., cysteine thiols, lysine amines) in peptides or proteins . Its high reactivity as an alkyl iodide allows for efficient conjugation under mild, aqueous-organic conditions, minimizing protein denaturation. The acid-labile tert-butyl ester can then be cleanly removed with TFA to reveal a free carboxylate, enabling further conjugation to fluorophores, affinity tags, or other payloads.

Synthesis of Complex Drug-Like Molecules via Palladium-Catalyzed Cross-Coupling

The primary iodide is a competent electrophile for Pd-catalyzed Negishi, Suzuki, and Sonogashira couplings, enabling the installation of the protected 3-propanoate chain onto aryl, vinyl, or alkynyl cores . This is directly supported by the successful use of a closely related iodoalanine derivative in a Negishi coupling to synthesize differentially protected azatryptophan analogs [1]. This makes it a valuable building block for medicinal chemists constructing libraries of potential drug candidates.

Functional Polymer Synthesis: End-Group Modification

In polymer chemistry, tert-butyl 3-iodopropanoate can be used to terminate living anionic polymerizations or modify polymer end-groups to introduce a masked carboxylic acid functionality. The tert-butyl ester provides solubility in organic solvents and can be deprotected post-polymerization to create amphiphilic block copolymers or install reactive handles for further functionalization.

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